molecular formula C7H16N4O B13452841 4-(2-Aminoethyl)piperazine-1-carboxamide

4-(2-Aminoethyl)piperazine-1-carboxamide

Cat. No.: B13452841
M. Wt: 172.23 g/mol
InChI Key: WNQQAQZXXWJZKR-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)piperazine-1-carboxamide is a derivative of piperazine, a heterocyclic organic compound. This compound is characterized by the presence of an aminoethyl group attached to the piperazine ring, which is further linked to a carboxamide group. It is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)piperazine-1-carboxamide typically involves the reaction of piperazine with ethylenediamine or ethanolamine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the use of flow chemistry devices for the automated preparation of piperazine derivatives .

Industrial Production Methods

Industrial production of this compound often involves the reaction of ethylene dichloride with ammonia, producing various ethylene amines, including aminoethyl piperazine . This process is followed by purification through distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)piperazine-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The amino and carboxamide groups can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include sulfonium salts, hydrogenation catalysts, and oxidizing agents. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted piperazine derivatives, which can be further utilized in different applications .

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(2-Aminoethyl)piperazine-1-carboxamide include:

Uniqueness

This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its versatility in forming various derivatives and its significant role in scientific research and industrial applications highlight its importance compared to other similar compounds.

Properties

Molecular Formula

C7H16N4O

Molecular Weight

172.23 g/mol

IUPAC Name

4-(2-aminoethyl)piperazine-1-carboxamide

InChI

InChI=1S/C7H16N4O/c8-1-2-10-3-5-11(6-4-10)7(9)12/h1-6,8H2,(H2,9,12)

InChI Key

WNQQAQZXXWJZKR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCN)C(=O)N

Origin of Product

United States

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